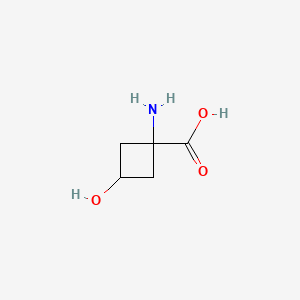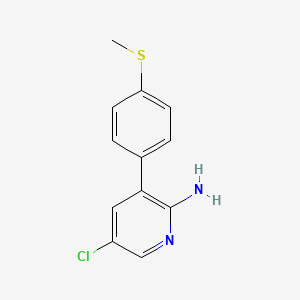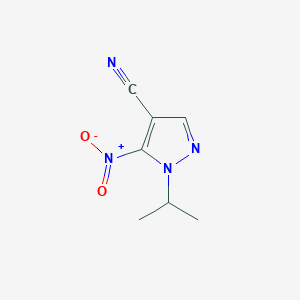
tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate
Vue d'ensemble
Description
tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate: is an organic compound with the molecular formula C10H16N4O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitrosation: The starting material, 1-ethyl-1H-pyrazole, undergoes nitrosation to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group.
Esterification: The amino group is then esterified with tert-butyl chloroformate to form the carbamate.
Condensation: The final step involves the condensation of the intermediate with tert-butyl carbamate to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A related compound with similar chemical properties but lacking the pyrazole ring.
1-Ethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate.
Uniqueness:
- The presence of both the tert-butyl carbamate group and the nitro-substituted pyrazole ring makes this compound unique. This combination of functional groups imparts specific chemical reactivity and potential biological activity that is not observed in simpler related compounds .
Propriétés
IUPAC Name |
tert-butyl N-(2-ethyl-4-nitropyrazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-5-13-8(7(6-11-13)14(16)17)12-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZHQBGRFGRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-](/img/structure/B3252371.png)



![4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3252396.png)


![(1R)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3-carboxaldehyde](/img/structure/B3252413.png)
![2-(Benzo[d]thiazol-2-yl)-4-methylphenol](/img/structure/B3252430.png)





